molecular formula C22H21N3O2S2 B11611882 3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11611882
M. Wt: 423.6 g/mol
InChI Key: XVJYGOKDHURNAD-UHFFFAOYSA-N
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Description

3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, a methoxyphenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines as nucleophiles.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thieno[2,3-b]pyridine core through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Incorporation of the Thiophene Moiety: The thiophene moiety can be introduced through similar cross-coupling reactions or via direct functionalization methods.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The amino and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Electronics: The presence of the thiophene moiety imparts electronic properties, making it suitable for use in organic semiconductors and photovoltaic devices.

    Materials Science: The compound can be used in the development of advanced materials with specific optical or electronic properties.

    Biological Research: It can be used as a probe or ligand in studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core and may have similar electronic properties.

    Thiophene-Based Compounds: Compounds with thiophene moieties exhibit similar electronic characteristics and are used in organic electronics.

    Carboxamide-Containing Compounds: These compounds have similar functional groups and may exhibit comparable reactivity and applications.

Uniqueness

3-amino-4-(4-methoxyphenyl)-N-(propan-2-yl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile reactivity and makes it suitable for various scientific research fields.

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

3-amino-4-(4-methoxyphenyl)-N-propan-2-yl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H21N3O2S2/c1-12(2)24-21(26)20-19(23)18-15(13-6-8-14(27-3)9-7-13)11-16(25-22(18)29-20)17-5-4-10-28-17/h4-12H,23H2,1-3H3,(H,24,26)

InChI Key

XVJYGOKDHURNAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)OC)C4=CC=CS4)N

Origin of Product

United States

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